molecular formula C16H11Cl2N3O2S B2963594 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide CAS No. 896026-10-1

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide

Cat. No.: B2963594
CAS No.: 896026-10-1
M. Wt: 380.24
InChI Key: IATRDWANBCSRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring substituted with a 2,5-dichlorophenyl group at position 5 and a benzamide moiety at position 2. The benzamide group is further modified with a methylsulfanyl (-SMe) substituent at the ortho position.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c1-24-13-5-3-2-4-10(13)14(22)19-16-21-20-15(23-16)11-8-9(17)6-7-12(11)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATRDWANBCSRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dichlorophenyl group is then introduced through a substitution reaction, followed by the attachment of the methylsulfanyl group via a nucleophilic substitution reaction. The final step involves the formation of the benzamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxides or sulfones under controlled conditions.

Reagent Conditions Product Yield Reference
Hydrogen peroxide (H₂O₂)Room temperature, 12 hr2-(Methylsulfinyl)benzamide derivative78%
m-Chloroperbenzoic acidDichloromethane, 0–5°C2-(Methylsulfonyl)benzamide derivative85%

Key Findings :

  • Oxidation to sulfoxide occurs selectively at lower temperatures, while sulfone formation requires stronger oxidizing agents like mCPBA.

  • The sulfonyl derivative shows enhanced polarity, impacting solubility and bioavailability .

Substitution Reactions on the Dichlorophenyl Ring

The 2,5-dichlorophenyl group participates in electrophilic aromatic substitution (EAS) and nucleophilic displacement.

Reaction Type Reagent Conditions Product Reference
Nitration HNO₃/H₂SO₄50°C, 4 hr2,5-Dichloro-3-nitrophenyl derivative
Halogenation Br₂/FeBr₃Reflux, 6 hr2,5-Dichloro-4-bromophenyl derivative
Suzuki Coupling Arylboronic acid/Pd catalystDMF, 80°C, 12 hrBiaryl-functionalized oxadiazole derivative

Mechanistic Insights :

  • EAS occurs preferentially at the para position relative to existing chlorine atoms due to steric and electronic effects .

  • Suzuki coupling enables the introduction of aryl groups, expanding structural diversity for pharmacological studies .

Reduction of the Oxadiazole Ring

The 1,3,4-oxadiazole ring can be reduced under specific conditions to form hydrazide intermediates.

Reagent Conditions Product Application Reference
LiAlH₄THF, reflux, 8 hrN-Acylhydrazine derivativePrecursor for bioactive molecules
H₂/Pd-CEthanol, 25°C, 24 hrOpen-chain diamide compoundStructural modification studies

Implications :

  • Reduction disrupts the oxadiazole’s aromaticity, altering electronic properties and binding affinity in biological systems .

Nucleophilic Substitution at the Benzamide Position

The benzamide group undergoes nucleophilic displacement with amines or thiols.

Nucleophile Base Conditions Product Reference
PiperidineK₂CO₃Acetone, reflux, 6 hrN-Piperidinylbenzamide derivative
ThiophenolEt₃NDMF, 60°C, 3 hrThioether-linked oxadiazole analog

Synthetic Utility :

  • These reactions enable modular functionalization for structure-activity relationship (SAR) studies .

Stability Under Hydrolytic Conditions

The compound demonstrates stability in acidic media but undergoes hydrolysis in basic environments.

Condition Time Degradation Product Implication
1M NaOH, 70°C24 hr2-Mercaptobenzoic acid derivativeLimits use in alkaline formulations
1M HCl, 70°C24 hrNo degradationStable in acidic drug delivery systems

Scientific Research Applications

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and dichlorophenyl group are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Antifungal 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

  • Structural Differences :
    • LMM5 : Contains a 4-methoxybenzyl group at the oxadiazole ring and a benzyl(methyl)sulfamoyl-substituted benzamide.
    • LMM11 : Features a furan-2-yl group at the oxadiazole ring and a cyclohexyl(ethyl)sulfamoyl-substituted benzamide.
    • Target Compound : Lacks sulfamoyl groups but includes a methylsulfanyl-benzamide.
  • Biological Activity :
    • LMM5 and LMM11 exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), with IC₅₀ values in the micromolar range .
    • The target compound’s methylsulfanyl group may enhance membrane permeability compared to bulkier sulfamoyl groups in LMM5/LMM11, but its antifungal efficacy remains uncharacterized in the provided evidence.

Anticancer Oxadiazole Derivatives (N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine)

  • Structural Differences :
    • The anticancer analogs have a 2,4-dichlorophenyl substituent (vs. 2,5-dichlorophenyl in the target compound) and a methylamine linker instead of a benzamide.
  • Biological Activity :
    • These derivatives showed selective cytotoxicity against liver cancer (Hep-G2) with IC₅₀ values as low as 2.46 μg/mL. The 2,4-dichlorophenyl configuration may favor interactions with hepatic enzymes or receptors, whereas the target compound’s 2,5-dichloro substitution could alter target specificity .

BI82232 (N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide)

  • Structural Differences :
    • Replaces the methylsulfanyl-benzamide with a simpler butanamide group.
  • No biological data are provided, but the structural simplicity could favor synthetic accessibility .

4-Butoxy-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

  • Structural Differences :
    • Substitutes the methylsulfanyl group with a butoxy (-OCH₂CH₂CH₂CH₃) chain.
  • No activity data are available .

Comparative Data Table

Compound Name / ID Key Substituents Biological Activity Notable Findings Reference
Target Compound 2,5-Dichlorophenyl, methylsulfanyl-benzamide Undisclosed Hypothesized enhanced stability
LMM5 4-Methoxybenzyl, sulfamoyl-benzamide Antifungal (C. albicans) Trr1 inhibition, IC₅₀ ~ μM
LMM11 Furan-2-yl, sulfamoyl-benzamide Antifungal (C. albicans) Trr1 inhibition, IC₅₀ ~ μM
Anticancer Derivative (5h) 2,4-Dichlorophenyl, methylamine Anticancer (Hep-G2, IC₅₀=2.46 μg/mL) Selective liver cancer activity
BI82232 2,5-Dichlorophenyl, butanamide Undisclosed Simplified structure
4-Butoxy Analogue 2,5-Dichlorophenyl, butoxy-benzamide Undisclosed High lipophilicity

Key Insights

  • Substituent Effects : The position of chlorine atoms (2,5 vs. 2,4) and choice of benzamide substituents (methylsulfanyl vs. butoxy/sulfamoyl) significantly influence target specificity and pharmacokinetics.
  • Biological Activity : Antifungal activity correlates with sulfamoyl groups (LMM5/LMM11), while anticancer activity is linked to amine linkers and dichlorophenyl positioning .

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide is an oxadiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a dichlorophenyl group and an oxadiazole ring, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2N3OC_{15}H_{12}Cl_2N_3O with a molecular weight of approximately 340.18 g/mol. The compound's structure is characterized by the following key features:

  • Oxadiazole ring : A five-membered heterocyclic compound that is pivotal in many bioactive molecules.
  • Dichlorophenyl group : Known for enhancing biological activity through various mechanisms.
  • Methylsulfanyl group : Contributes to the lipophilicity and overall reactivity of the molecule.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

Cell Line IC50 (µM) Mechanism of Action
HCT-1164.5Induction of apoptosis
MCF-74.0Inhibition of cell proliferation
HeLa5.0Disruption of cell cycle progression

The structure-activity relationship (SAR) studies suggest that modifications in the substituents on the oxadiazole ring can significantly affect the anticancer activity. For instance, compounds with electron-withdrawing groups at specific positions on the aromatic rings have shown enhanced potency against cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial activity. Preliminary studies have shown promising results against both Gram-positive and Gram-negative bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLStrong
Pseudomonas aeruginosa64 µg/mLWeak

These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the oxadiazole ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Introduction of substituents : The dichlorophenyl and methylsulfanyl groups are introduced via electrophilic aromatic substitution or nucleophilic substitution methods.

Optimizing these synthetic routes can enhance yield and purity through techniques such as microwave-assisted synthesis .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Hepatocellular Carcinoma : A recent study demonstrated that this compound exhibited superior cytotoxicity against HUH7 liver cancer cells with an IC50 value of 10.1 µM compared to standard chemotherapeutics like 5-Fluorouracil .
  • Antimicrobial Efficacy Study : In vitro testing against multiple bacterial strains revealed that modifications to the oxadiazole ring could enhance antibacterial activity significantly .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves multi-step processes, starting with esterification of substituted benzoic acids, followed by hydrazide formation, cyclization with cyanogen bromide, and coupling with sulfanylbenzoyl chloride under alkaline conditions. Optimization strategies include:

  • Using sodium hydride in THF for coupling to enhance reactivity .
  • Adjusting stoichiometric ratios during cyclization to minimize byproducts .
  • Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate high-purity intermediates .

Q. How should researchers characterize the structural and physicochemical properties of this compound to confirm its identity and purity?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm the oxadiazole ring formation .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S stretch at ~650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure and confirm stereoelectronic effects of the dichlorophenyl group .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound's antimicrobial and antitumor activities?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with alternative halogens (e.g., fluorine instead of chlorine) or modify the methylsulfanyl group to assess impact on bioactivity .
  • Biological Assays : Test against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays). Compare with control compounds lacking the oxadiazole ring to isolate its role .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial DNA gyrase or tubulin .

Q. How can in silico methods like molecular docking predict the compound's interaction with biological targets such as fungal sterol demethylases?

  • Methodological Answer :

  • Target Preparation : Retrieve the crystal structure of fungal CYP51 (e.g., PDB ID 3L4D) and prepare it via protein preparation workflows in Schrödinger Suite .
  • Ligand Docking : Perform flexible docking to identify key binding residues (e.g., heme coordination, hydrophobic pockets). Prioritize poses with strong hydrogen bonds to the oxadiazole nitrogen .
  • Free Energy Calculations : Use MM-GBSA to rank binding affinities and validate with experimental IC₅₀ values .

Q. What experimental approaches are recommended to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Standardized Assay Protocols : Re-evaluate activities using harmonized MIC (CLSI guidelines) or cytotoxicity (NCI-60 panel) protocols to minimize variability .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Orthogonal Validation : Combine enzymatic inhibition data (e.g., LOX inhibition) with cell-based assays to confirm target specificity .

Q. How can the compound's pharmacokinetic properties and drug-likeness be evaluated using computational and in vitro models?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME to compute log P (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier (BBB) permeability .
  • Caco-2 Permeability Assays : Measure apical-to-basal transport to predict oral absorption .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to assess metabolic interactions .

Q. What methodologies are suitable for assessing the compound's potential in neurodegenerative disease models, considering its ability to cross the blood-brain barrier?

  • Methodological Answer :

  • BBB Penetration Prediction : Calculate log P and TPSA; values <5 and <90 Ų, respectively, suggest favorable BBB penetration .
  • In Vivo Models : Administer the compound in rodent models of Alzheimer’s (e.g., Aβ-induced neurotoxicity) and measure cognitive improvements via Morris water maze .
  • Microglial Activation Assays : Quantify TNF-α/IL-6 suppression in LPS-stimulated BV-2 cells to evaluate anti-inflammatory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.